molecular formula C12H6ClF3O B15065459 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride

Cat. No.: B15065459
M. Wt: 258.62 g/mol
InChI Key: SHELUUOARCKHQK-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride is a specialized chemical reagent designed for research applications. This compound serves as a versatile building block in organic synthesis, particularly useful for introducing the 1-(trifluoromethyl)naphthalene moiety into target molecules. The naphthalene core is a common structural feature in various fields of chemistry . The acyl chloride functional group is highly reactive, making this compound an ideal intermediate for forming amide or ester bonds. It may be used in the synthesis of complex organic molecules, including potential pharmaceutical candidates. The trifluoromethyl group is of significant interest in medicinal and materials chemistry due to its ability to influence the electronic properties, metabolic stability, and lipophilicity of a molecule . Researchers can employ this reagent to create analogs of bioactive molecules, such as benzomorphan frameworks or naphthoquinones, which are classes of compounds with documented biological activities

Properties

Molecular Formula

C12H6ClF3O

Molecular Weight

258.62 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O/c13-11(17)8-4-5-9-7(6-8)2-1-3-10(9)12(14,15)16/h1-6H

InChI Key

SHELUUOARCKHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride involves its ability to act as an electrophile due to the presence of the carbonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s reactivity by withdrawing electrons, making the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to other naphthalene-based carbonyl chlorides and trifluoromethyl-substituted aromatic acyl chlorides:

Compound Name Molecular Formula Key Functional Groups Reactivity Profile Applications
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride C₁₂H₆ClF₃O Naphthalene, -CF₃, -COCl High electrophilicity due to -COCl and -CF₃; stable under anhydrous conditions Drug intermediates, agrochemicals
2-Naphthoyl chloride C₁₁H₇ClO Naphthalene, -COCl Moderate electrophilicity; hydrolyzes readily in moisture Dye synthesis, polymer catalysts
6-(Trifluoromethyl)nicotinoyl chloride C₇H₃ClF₃NO Pyridine ring, -CF₃, -COCl Enhanced stability due to aromatic N; used in heterocyclic chemistry Pharmaceuticals, ligand synthesis
1-Naphthalenecarbonyl chloride C₁₁H₇ClO Naphthalene, -COCl Similar to 2-naphthoyl chloride but with steric differences Peptide coupling, organic synthesis

Key Observations :

  • The trifluoromethyl group in this compound increases its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in medicinal chemistry .
  • Unlike pyridine-based analogs (e.g., 6-(Trifluoromethyl)nicotinoyl chloride), the naphthalene core provides a larger π-system, influencing stacking interactions in supramolecular chemistry .

Biological Activity

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride is a synthetic compound characterized by its unique trifluoromethyl and carbonyl chloride functional groups attached to a naphthalene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₂H₇ClF₃O, with a molecular weight of approximately 274.62 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activity.

Antibacterial Properties

Research indicates that naphthalene derivatives, including those with trifluoromethyl substitutions, exhibit notable antibacterial activity. In studies comparing various naphthoquinone derivatives, compounds with the trifluoromethyl group showed enhanced efficacy against Gram-positive bacteria such as Staphylococcus epidermidis and Enterococcus faecalis. Specifically, compounds with the trifluoromethyl group positioned ortho to the carbonyl showed increased antibacterial potency compared to those with para substitutions .

Compound MIC (μg/mL) Bacterial Strain
5b156.2Staphylococcus epidermidis
5d312.5–625Enterococcus faecalis

Anticancer Activity

Recent studies have demonstrated that naphthalene derivatives can induce cytotoxic effects on various cancer cell lines. For instance, a related compound showed significant cytotoxicity against MDA-MB-231 breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved in this activity appears to be linked to the structural features imparted by the trifluoromethyl group, which may enhance interactions with biological targets involved in cancer progression .

The biological activity of this compound can be attributed to its ability to modulate electronic properties through the trifluoromethyl group. This modification affects the compound's interaction with biological macromolecules, enhancing its reactivity and potential as an inhibitor in various biochemical pathways.

Cell Cycle Analysis

In studies involving cell cycle analysis, treatment with related naphthalene compounds resulted in a significant decrease in the percentage of cells in the G1 phase while increasing those in the S phase, indicating an arrest at this stage .

Case Studies and Research Findings

  • Antibacterial Study : A series of naphthoquinone derivatives were synthesized and tested for their antibacterial properties. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased activity against specific pathogens .
  • Anticancer Evaluation : In vitro assays demonstrated that certain naphthalene derivatives could induce apoptosis in breast cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : The position of substituents on the naphthalene ring significantly influences biological activity. Compounds with substitutions at specific positions exhibited enhanced antibacterial and anticancer activities, emphasizing the importance of molecular structure in drug design.

Q & A

What are the recommended methodologies for synthesizing and characterizing 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride in academic research?

Basic:
Standard synthesis involves Friedel-Crafts acylation of naphthalene derivatives followed by trifluoromethylation. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups.

Advanced:
Optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like polychlorinated impurities requires Design of Experiments (DoE) approaches. Advanced characterization includes X-ray crystallography for crystal structure determination and high-resolution mass spectrometry (HRMS) for isotopic pattern validation. For kinetic studies, monitor intermediates via in-situ Raman spectroscopy .

How should researchers design toxicological studies to assess the health risks of this compound?

Basic:
Adhere to inclusion criteria for animal studies (Table B-1):

Parameter Example
SpeciesRodents (rats, mice)
Exposure RoutesInhalation, oral, dermal
Systemic EffectsHepatic, renal, respiratory

Use standardized protocols for acute toxicity (e.g., OECD 423) and subchronic exposure (28-day studies).

Advanced:
Incorporate mechanistic toxicology:

  • Oxidative Stress: Measure lipid peroxidation (MDA levels) and glutathione depletion.
  • Metabolic Profiling: Use LC-MS/MS to identify metabolites in urine or plasma.
  • Genotoxicity: Conduct Comet assays or γ-H2AX foci analysis for DNA damage. Address bias risks via Table C-7 criteria (e.g., randomization of doses, blinding) .

What analytical techniques are most effective for detecting environmental residues of this compound?

Basic:

  • Water/Sediment: Solid-phase extraction (SPE) coupled with GC-MS or HPLC-UV.
  • Air: Passive samplers with thermal desorption-GC-MS.

Advanced:

  • Degradation Products: Use high-resolution orbitrap-MS to identify trifluoroacetic acid derivatives.
  • Biomonitoring: Quantify protein adducts (e.g., hemoglobin adducts via LC-MS) in occupationally exposed populations. Environmental fate modeling (QSPR) predicts partitioning coefficients (log Kow) and half-lives in soil .

How can researchers resolve contradictions in reported toxicity data for this compound?

Advanced:

  • Meta-Analysis: Pool data from PubMed, TOXCENTER, and NIH RePORTER using search strings like:
    ("this compound"[MeSH]) AND ("toxicity" OR "genotoxicity") .
  • Risk of Bias Adjustment: Apply Table C-6/C-7 questionnaires to exclude studies with unblinded designs or incomplete outcome reporting.
  • Dose-Response Modeling: Use benchmark dose (BMD) software to reconcile variability in NOAEL/LOAEL values .

What molecular mechanisms underlie the compound’s effects on gene expression?

Advanced:

  • Transcriptomics: RNA sequencing (RNA-seq) of exposed cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., CYP450 enzymes, Nrf2-mediated oxidative stress response).
  • Epigenetics: ChIP-seq for histone modifications (H3K27ac) near promoters of stress-response genes.
  • CRISPR Screening: Knockout candidate genes (e.g., NRF2, TP53) to validate their role in toxicity .

How can findings on this compound be integrated into broader toxicological frameworks?

Advanced:
Link data to polycyclic aromatic hydrocarbon (PAH) toxicity models:

  • Theoretical Basis: Use Adverse Outcome Pathways (AOPs) to map molecular initiating events (e.g., aryl hydrocarbon receptor activation) to organ-level effects.
  • Cross-Species Extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to predict human toxicity from rodent data.
  • Regulatory Context: Align with EPA’s IRIS assessments for naphthalene derivatives, incorporating read-across data from structurally similar compounds .

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